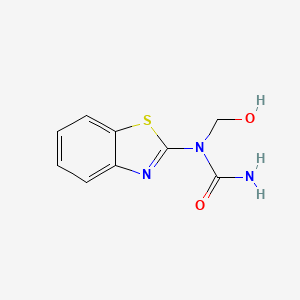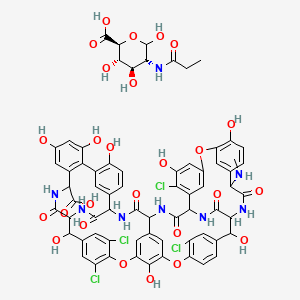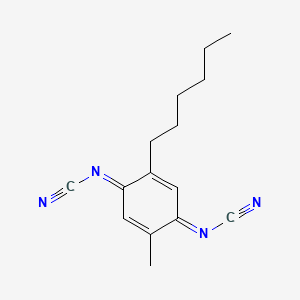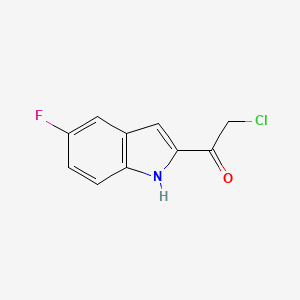
(S)-FTY-720 Phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-FTY-720 Phosphonate” is a type of phosphonate, which is a broad family of organic molecules based on phosphorus (chemical symbol P), carbon ©, oxygen (O), and hydrogen (H) . Phosphonates are widely recognized as an attractive structural concept in different areas of medicinal chemistry, addressing the very fundamental principles of enzymatic stability and minimized metabolic activation .
Synthesis Analysis
Phosphonates are synthesized using various methods. Most processes begin with phosphorous acid, exploiting its reactive P-H bond . Phosphonic acid can be alkylated via the Kabachnik-Fields reaction or Pudovik reaction to give aminophosphonates, which are useful as chelating agents . A recent study discussed the utilization of 2-aminoethylphosphonic acid (2-AEP) in two steps, including molecular uptake through clathrin-mediated endocytosis and incorporation into the membrane phospholipids .
Molecular Structure Analysis
Phosphonates feature tetrahedral phosphorus centers. They are structurally closely related to phosphorous acid . The molecular structure of phosphonates is influenced by the presence of the phosphonate group, which confers unique physical and chemical properties .
Chemical Reactions Analysis
Phosphonates undergo various chemical reactions. For instance, they can be utilized by incorporating them into phospholipids instead of cleaving the C-P bond . They also exhibit high solubility in water, strong adsorption on various mineral surfaces, and resistance to corrosion or oxidation .
Physical And Chemical Properties Analysis
Phosphonates exhibit high solubility in water, strong adsorption on various mineral surfaces, and the ability to sequester (chelate) metal ions . They also show resistance to corrosion or oxidation and stability under harsh conditions such as acidity, alkalinity, or low/high temperatures .
Mécanisme D'action
Bisphosphonates, a class of phosphonates, inhibit bone resorption by attaching to hydroxyapatite binding sites on the bone, particularly in areas with active resorption . As osteoclasts resorb bone, the bisphosphonate embedded in the bone is released and impairs the osteoclast’s ability to continue bone resorption .
Safety and Hazards
Orientations Futures
The field of phosphonate chemistry is continuously evolving. Recent research has focused on cleaner and more efficient synthetic methods, such as high-throughput synthesis and mechanochemical synthesis . There’s also renewed interest in the synthesis of porous metal phosphonates and phosphinates due to the success of metal-organic frameworks . In terms of applications, metal phosphonates have been found to be suitable materials for several purposes, including as heterogeneous catalysts for the synthesis of fine chemicals, as solid sorbents for gas separation, as materials for electrochemical devices, and as matrices for drug delivery .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (S)-FTY-720 Phosphonate involves the coupling of (S)-FTY-720 with a phosphonate group. The phosphonate group is introduced through a reaction with diethyl phosphite. The reaction is carried out under basic conditions to facilitate the formation of the phosphonate ester. Once the phosphonate ester is formed, it is deprotected to generate the final product, (S)-FTY-720 Phosphonate.", "Starting Materials": [ "(S)-FTY-720", "Diethyl phosphite", "Sodium hydride", "Tetrahydrofuran (THF)", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of (S)-FTY-720 in THF, add diethyl phosphite and sodium hydride. Stir the reaction mixture at room temperature for several hours.", "Step 2: Quench the reaction mixture with methanol and then add chloroform. Extract the organic layer and dry over sodium sulfate.", "Step 3: Concentrate the organic layer and purify the crude product by column chromatography to obtain the phosphonate ester intermediate.", "Step 4: Deprotect the phosphonate ester intermediate with methanol under acidic conditions to obtain (S)-FTY-720 Phosphonate." ] } | |
Numéro CAS |
1142015-10-8 |
Formule moléculaire |
C20H36NO4P |
Poids moléculaire |
385.485 |
Nom IUPAC |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
Clé InChI |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Synonymes |
P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)



